Hirsutellone B

Description

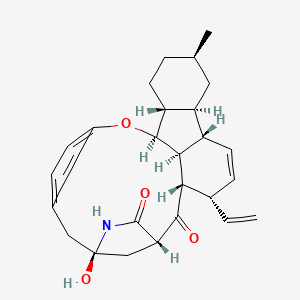

Structure

3D Structure

Properties

Molecular Formula |

C28H33NO4 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(3S,4R,7R,9S,10S,13S,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione |

InChI |

InChI=1S/C28H33NO4/c1-3-17-7-11-19-21-12-15(2)4-10-20(21)26-24(19)23(17)25(30)22-14-28(32,29-27(22)31)13-16-5-8-18(33-26)9-6-16/h3,5-9,11,15,17,19-24,26,32H,1,4,10,12-14H2,2H3,(H,29,31)/t15-,17+,19+,20-,21+,22+,23+,24+,26+,28-/m1/s1 |

InChI Key |

VGNDUPFGVMMKPS-KOSFCWFBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@]6(C[C@@H](C4=O)C(=O)N6)O)C=C5)C=C |

Canonical SMILES |

CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(CC(C4=O)C(=O)N6)O)C=C5)C=C |

Synonyms |

hirsutellone B |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Hirsutellone B: A Technical Guide for Researchers

An In-depth Overview of the Fermentation, Extraction, and Purification of a Promising Antitubercular Agent from Hirsutella nivea

Hirsutellone B, a complex polyketide produced by the entomopathogenic fungus Hirsutella nivea, has garnered significant interest within the scientific community for its potent antimycobacterial properties. This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound, catering to researchers, scientists, and drug development professionals. The following sections detail the optimized fermentation conditions for maximizing hirsutellone production, a step-by-step protocol for extraction and purification, and a summary of the quantitative data associated with this process.

Fungal Cultivation for this compound Production

The production of this compound is initiated with the cultivation of the fungal strain Hirsutella nivea BCC 2594. Optimization of culture conditions is critical for enhancing the yield of hirsutellones. Research has demonstrated that both the composition of the culture medium and the aeration conditions significantly impact the production of these target metabolites.

Culture Media and Conditions

Initial studies utilized a basal minimal salt medium for the cultivation of H. nivea. However, subsequent optimization has led to the development of a more productive fructose-peptone medium. The compositions of both the basal and optimized media are detailed in Table 1.

Table 1: Culture Media for Hirsutella nivea BCC 2594

| Component | Basal Medium Concentration | Optimized Medium Concentration |

| Fructose | - | 20 g/L |

| Glucose | 20 g/L | - |

| Peptone | - | 10 g/L |

| Yeast Extract | 5 g/L | - |

| KH2PO4 | 1 g/L | 1 g/L |

| MgSO4·7H2O | 0.5 g/L | 0.5 g/L |

| FeSO4·7H2O | 0.01 g/L | 0.01 g/L |

Cultivation is typically carried out at 25°C. A significant increase in the production of this compound and other hirsutellones is observed under agitated culture conditions (200 rpm) compared to static cultivation. While static cultures primarily yield this compound and C, agitated cultures also induce the production of Hirsutellones A and D.[1][2]

Hirsutellone Production Yields

The optimized culture conditions lead to a substantial increase in the titers of this compound. A comparative summary of hirsutellone production under basal and optimized conditions is presented in Table 2.

Table 2: Production of Hirsutellones by Hirsutella nivea BCC 2594

| Hirsutellone | Basal Conditions (Static) | Optimized Conditions (Agitated) |

| Hirsutellone A | Not Detected | 29.93 mg/L |

| This compound | 139.00 mg/L | 169.63 mg/L |

| Hirsutellone C | 18.27 mg/L | 22.65 mg/L |

| Hirsutellone D | Not Detected | 15.71 mg/L |

Data sourced from Madla et al., 2008.[1][2]

Experimental Protocols: From Culture to Pure Compound

The isolation and purification of this compound involves a multi-step process encompassing extraction of the culture broth followed by a series of chromatographic separations.

Extraction of Culture Broth

-

Filtration: The fungal culture is harvested and separated into mycelia and culture filtrate by filtration.

-

Solvent Extraction: The culture filtrate is extracted with an equal volume of ethyl acetate (EtOAc). This process is typically repeated three times to ensure exhaustive extraction of the secondary metabolites. The organic layers are then combined.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of fungal metabolites, is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a stepwise gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing hirsutellones.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with hirsutellones are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column.

-

The column is typically eluted with methanol.

-

This step is effective in separating the hirsutellones from other fungal metabolites of different molecular sizes.

-

-

Reverse-Phase High-Performance Liquid Chromatography (HPLC):

-

Final purification of this compound is achieved by reverse-phase HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and fractions corresponding to the this compound peak are collected.

-

The purity of the final compound is assessed by analytical HPLC.

-

Visualization of the Isolation Workflow

The overall process for the isolation of this compound from Hirsutella nivea is depicted in the following workflow diagram.

Caption: Workflow for this compound Isolation.

Conclusion

The methodologies outlined in this guide provide a robust framework for the successful isolation of this compound from Hirsutella nivea. The optimization of fermentation conditions is a key determinant in achieving high yields of this potent antitubercular compound. The subsequent multi-step extraction and chromatographic purification protocol enables the isolation of this compound with high purity, suitable for further biological evaluation and drug development studies. This in-depth guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural product.

References

Spectroscopic and Crystallographic Profile of Hirsutellone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutellone B is a fungal secondary metabolite isolated from the insect pathogenic fungus Hirsutella nivea BCC 2594.[1][2] It belongs to a class of complex alkaloids that exhibit significant biological activities, most notably potent inhibitory action against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The intricate molecular architecture of this compound, featuring a fused 6-5-6 tricyclic core and a 13-membered p-cyclophane, has made it a challenging and compelling target for total synthesis.[3] This technical guide provides a comprehensive overview of the key spectroscopic and crystallographic data that were instrumental in the elucidation and confirmation of its structure.

Spectroscopic Data

The structural determination of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from the natural product were subsequently confirmed through the total synthesis of the molecule, with the spectroscopic signatures of the synthetic compound matching those of the isolated natural product.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound are summarized below. These data were crucial for mapping the complex proton and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| ... | ... | ... |

X-ray Crystallography

While the complex and strained structure of this compound has thus far precluded its own crystallization for X-ray diffraction analysis, the three-dimensional structures of key synthetic intermediates were unambiguously confirmed using this technique. This was pivotal in verifying the stereochemistry of the fused ring system during the total synthesis.

The crystal structures of a p-bromophenyl carbamate derivative and a diol intermediate were determined, and the corresponding data have been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 4: X-ray Crystallographic Data for Synthetic Intermediates of this compound

| Compound | CCDC Number | Empirical Formula | Crystal System | Space Group |

| p-Bromophenyl carbamate derivative | 736469 | C₃₅H₄₀BrNO₅Si | ... | ... |

| Diol intermediate | 736468 | C₂₉H₃₇NO₆ | ... | ... |

Experimental Protocols

NMR Spectroscopy

NMR spectra were recorded on a Bruker DRX-500 or AV-500 (500 MHz) spectrometer. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Mass Spectrometry

High-resolution mass spectra were obtained on a four-sector (BE/BE) tandem mass spectrometer.

X-ray Crystallography

The X-ray diffraction data for the synthetic intermediates were collected at low temperatures. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Logical Relationships and Workflows

The following diagrams illustrate the workflow for the isolation and characterization of this compound, as well as the logical flow of its total synthesis, which confirmed the structure.

Conclusion

The spectroscopic and crystallographic data presented in this guide provide a comprehensive foundation for understanding the structure of this compound. The detailed NMR and MS data are essential for the identification and characterization of this potent antimycobacterial agent. While the X-ray structure of this compound itself remains elusive, the crystallographic analysis of key synthetic intermediates has been invaluable in confirming its complex stereochemistry. This collection of data serves as a critical resource for researchers engaged in the study of this compound and its analogs for potential therapeutic applications.

References

The Architectural Marvel of Nature: A Technical Guide to the Biosynthesis of Hirsutellone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutellone B, a complex fungal polyketide produced by the entomopathogenic fungus Hirsutella nivea, has garnered significant attention for its potent antitubercular activity.[1] Its intricate molecular architecture, featuring a strained 13-membered para-cyclophane fused to a decahydrofluorene core, presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the elucidation of closely related hirsutellone-family compounds. We delve into the key enzymatic players, their proposed mechanisms, and present detailed hypothetical experimental protocols for their characterization. This document aims to serve as a valuable resource for researchers seeking to understand and harness the biosynthetic machinery of this promising class of natural products for applications in drug discovery and synthetic biology.

Introduction

The hirsutellone family of natural products, isolated from various fungal species including Hirsutella, Acremonium, and Penicillium, represents a class of structurally unique and biologically active secondary metabolites.[2] this compound, produced by Hirsutella nivea BCC 2594, exhibits significant inhibitory activity against Mycobacterium tuberculosis.[1] The core structure of these molecules is a highly strained para-cyclophane ring connected via an aryl-ether linkage to a decahydrofluorene system.[2] The biosynthesis of this complex scaffold is of considerable interest, as it involves a series of remarkable enzymatic transformations. While the precise biosynthetic gene cluster for this compound in H. nivea has yet to be reported, the elucidation of the biosynthetic pathways for the related compounds pyrrocidine B from Acremonium zeae and GKK1032 A2 from Penicillium citrinum provides a robust model for understanding this compound assembly.[2]

This guide synthesizes the current knowledge, presenting a detailed look at the proposed enzymatic cascade, quantitative production data, and hypothetical protocols for further research.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to initiate from a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme, followed by a series of post-PKS-NRPS modifications involving oxidative cyclization and a Diels-Alder reaction.

The PKS-NRPS Assembly Line

The journey begins with the synthesis of a linear polyketide-amino acid precursor. A modular PKS-NRPS enzyme is hypothesized to utilize acetyl-CoA and malonyl-CoA for the iterative synthesis of a polyketide chain, which is then condensed with L-tyrosine. The resulting linear intermediate is then reductively released from the enzyme.

Formation of the para-Cyclophane Ring: A Cooperative Effort

The formation of the strained 13-membered para-cyclophane is a critical and complex step. Based on the study of pyrrocidine B and GKK1032 A2 biosynthesis, this transformation is not the work of a single enzyme but rather a cooperative effort of several proteins.[2]

A proposed model suggests the involvement of:

-

A Lipocalin-like Protein (LLP): This protein is thought to bind and fold the linear precursor into a specific conformation conducive to cyclization.

-

Small Hypothetical Proteins: These may act as chaperones or scaffolds, further stabilizing the pre-cyclization conformation.

-

An Oxidoreductase: This enzyme, likely a medium-chain dehydrogenase/reductase (MDR), is proposed to catalyze the oxidative C-O bond formation, closing the macrocycle.[2]

The Intramolecular Diels-Alder Reaction

Following the formation of the para-cyclophane, the decahydrofluorene core is assembled via a putative intramolecular Diels-Alder reaction. The stereochemistry of this compound suggests an exo-selective cycloaddition, a transformation that is often energetically disfavored in non-enzymatic reactions, strongly implying the involvement of a dedicated "Diels-Alderase" enzyme.[2] In the pyrrocidine B pathway, a hypothetical protein, PydY, is proposed to catalyze this step.[2]

A visual representation of this proposed biosynthetic pathway is provided below.

Quantitative Data on Hirsutellone Production

While detailed quantitative data on the kinetics of the individual biosynthetic enzymes are not yet available, studies on the production of hirsutellones in Hirsutella nivea BCC 2594 provide valuable insights into the overall pathway efficiency under different culture conditions. The production of the related GKK1032 A2 in a heterologous host also offers a benchmark for biosynthetic pathway reconstitution.

| Compound | Producing Organism | Culture Conditions | Titer (mg/L) | Reference |

| This compound | Hirsutella nivea BCC 2594 | Static, minimum salt medium | 139.00 | [3] |

| Hirsutellone C | Hirsutella nivea BCC 2594 | Static, minimum salt medium | 18.27 | [3] |

| Hirsutellone A | Hirsutella nivea BCC 2594 | Agitated, fructose-peptone medium | 29.93 | [3] |

| This compound | Hirsutella nivea BCC 2594 | Agitated, fructose-peptone medium | 169.63 | [3] |

| Hirsutellone C | Hirsutella nivea BCC 2594 | Agitated, fructose-peptone medium | 22.65 | [3] |

| Hirsutellone D | Hirsutella nivea BCC 2594 | Agitated, fructose-peptone medium | 15.71 | [3] |

| GKK1032 A2 | Aspergillus nidulans (heterologous host) | Co-expression of gka genes and pydE | 2.0 | [2] |

Table 1: Production titers of this compound and related compounds.

Hypothetical Experimental Protocols

To further elucidate the biosynthesis of this compound, a series of biochemical experiments are required. The following sections provide detailed, albeit hypothetical, protocols for the expression and characterization of the key enzymes, based on established methods for analogous fungal natural product biosynthetic enzymes.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

Objective: To reconstitute the this compound biosynthetic pathway in a genetically tractable fungal host, such as Aspergillus nidulans.

Workflow:

Detailed Methodology:

-

Gene Cluster Identification and Synthesis:

-

Sequence the genome of Hirsutella nivea BCC 2594.

-

Utilize bioinformatics tools (e.g., antiSMASH) to identify the putative this compound biosynthetic gene cluster ('hrs') based on the presence of a PKS-NRPS gene and homology to the characterized pyd and gka clusters.

-

Synthesize the identified 'hrs' genes, codon-optimized for expression in Aspergillus nidulans.

-

-

Vector Construction and Fungal Transformation:

-

Clone the synthesized 'hrs' genes into suitable A. nidulans expression vectors under the control of an inducible promoter (e.g., alcA).

-

Prepare protoplasts from a suitable A. nidulans recipient strain.

-

Transform the protoplasts with the expression vectors using a polyethylene glycol (PEG)-mediated method.

-

Select for successful transformants on appropriate selection media.

-

-

Fermentation and Metabolite Analysis:

-

Cultivate the recombinant A. nidulans strains in a suitable fermentation medium.

-

Induce gene expression at an appropriate time point.

-

After a set fermentation period, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the retention time and mass spectrum with an authentic standard of this compound.

-

In Vitro Characterization of the Putative Oxidoreductase (HrsE)

Objective: To biochemically characterize the putative oxidoreductase (HrsE) and demonstrate its role in the oxidative cyclization to form the para-cyclophane ring.

Methodology:

-

Protein Expression and Purification:

-

Clone the codon-optimized hrsE gene into an E. coli expression vector with a C-terminal His-tag.

-

Express the protein in E. coli BL21(DE3) cells by induction with IPTG at 16°C overnight.

-

Lyse the cells and purify the His-tagged HrsE protein using nickel-affinity chromatography.

-

Further purify the protein by size-exclusion chromatography.

-

-

Enzyme Assay:

-

Synthesize the linear polyketide-tyrosine precursor (or a suitable analog).

-

Set up a reaction mixture containing the purified HrsE, the linear precursor, the purified lipocalin-like protein (HrsB), other required hypothetical proteins (HrsX), and a hydride acceptor (e.g., NAD+ or a synthetic analog).

-

Incubate the reaction at 30°C for various time points.

-

Quench the reaction and extract the products with ethyl acetate.

-

Analyze the reaction products by LC-MS to detect the formation of the para-cyclophane intermediate.

-

-

Kinetic Analysis:

-

Determine the Michaelis-Menten kinetics by varying the concentration of the linear precursor and measuring the initial reaction velocity.

-

Analyze the data using non-linear regression to determine Km and Vmax.

-

In Vitro Characterization of the Putative Diels-Alderase (HrsY)

Objective: To demonstrate the Diels-Alderase activity of the hypothetical protein HrsY in catalyzing the intramolecular [4+2] cycloaddition.

Methodology:

-

Protein Expression and Purification:

-

Follow a similar protocol as for HrsE to express and purify His-tagged HrsY from E. coli.

-

-

Enzyme Assay:

-

Synthesize the para-cyclophane intermediate.

-

Set up a reaction mixture containing the purified HrsY and the para-cyclophane substrate in a suitable buffer.

-

Incubate the reaction at 30°C.

-

Monitor the formation of this compound over time using HPLC.

-

As a control, run the reaction without the enzyme to assess the rate of the non-enzymatic background reaction.

-

-

Stereochemical Analysis:

-

Isolate the enzymatic product and analyze its stereochemistry using chiral HPLC and comparison with an authentic standard of this compound to confirm the exo-selectivity of the enzyme.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the remarkable catalytic power and elegance of fungal secondary metabolism. While the complete picture is still emerging, the study of related hirsutellone pathways has provided a solid foundation for understanding the key enzymatic steps involved. The proposed pathway, involving a PKS-NRPS, a cooperative multi-protein complex for para-cyclophane formation, and a dedicated Diels-Alderase, highlights a fascinating biosynthetic strategy for the construction of complex molecular architectures.

Future research should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster from Hirsutella nivea. The successful heterologous expression and in vitro reconstitution of the entire pathway will not only confirm the proposed biosynthetic model but also open up avenues for the engineered biosynthesis of novel hirsutellone analogs with potentially improved therapeutic properties. The detailed biochemical and structural characterization of the individual enzymes, particularly the novel Diels-Alderase, will provide fundamental insights into their catalytic mechanisms and pave the way for their application as biocatalysts in synthetic chemistry. The in-depth understanding of this compound biosynthesis will undoubtedly empower the development of new antitubercular agents and inspire novel approaches in natural product synthesis and engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of para-Cyclophane Containing Hirsutellone-Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification of culture conditions for production of the anti-tubercular hirsutellones by the insect pathogenic fungus Hirsutella nivea BCC 2594 - PubMed [pubmed.ncbi.nlm.nih.gov]

Hirsutellone B: A Promising Fungal Metabolite with Potent Anti-Tuberculosis Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. Hirsutellone B, a structurally complex fungal secondary metabolite, has emerged as a promising candidate due to its potent in vitro activity against M. tuberculosis. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and concepts to support further research and development efforts.

Quantitative Biological Activity Data

This compound demonstrates significant and selective inhibitory activity against Mycobacterium tuberculosis. The key quantitative metrics are summarized in the table below.

| Compound | Organism/Cell Line | Assay Type | Metric | Value (µg/mL) | Reference |

| This compound | Mycobacterium tuberculosis H37Ra | Broth Microdilution | MIC | 0.78 | [1][2][3] |

| This compound | Vero (African green monkey kidney) cells | Cytotoxicity Assay | IC₅₀ | > 50 | [4] |

| Selectivity Index (SI) | - | Calculation (IC₅₀/MIC) | SI | > 64.1 | - |

MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that completely inhibits the visible growth of the microorganism. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits 50% of the metabolic activity of the cells. SI (Selectivity Index): A ratio used to assess the potential therapeutic window of a compound. A higher SI value indicates greater selectivity for the target pathogen over host cells.

Core Experimental Protocols

This section details the methodologies for determining the anti-tubercular activity and cytotoxicity of this compound.

Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

This protocol is based on the standardized broth microdilution method for M. tuberculosis susceptibility testing.

a. Materials and Reagents:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Mycobacterium tuberculosis H37Ra strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well microtiter plates

-

Positive control (e.g., Isoniazid)

-

Negative control (medium only)

-

Inoculum control (medium with bacteria)

b. Procedure:

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared. Two-fold serial dilutions are then performed in a 96-well plate containing Middlebrook 7H9 broth to achieve a range of final concentrations (e.g., from 50 µg/mL down to 0.024 µg/mL).[4]

-

Inoculum Preparation: A suspension of M. tuberculosis H37Ra is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

-

Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions, as well as to the positive and inoculum control wells.

-

Incubation: The plate is sealed and incubated at 37°C for a period of 7 to 21 days, or until visible growth is observed in the inoculum control well.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of M. tuberculosis.

Cytotoxicity Assay (MTT Assay) against Vero Cells

This protocol outlines a standard method for assessing the cytotoxicity of a compound on a mammalian cell line.

a. Materials and Reagents:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Vero cells (African green monkey kidney epithelial cells)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Positive control (e.g., Doxorubicin)

-

Cell control (cells with medium only)

-

Vehicle control (cells with the highest concentration of the solvent used for this compound)

b. Procedure:

-

Cell Seeding: Vero cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the MIC assay and the logical relationship for calculating the Selectivity Index.

Mechanism of Action

The precise mechanism of action and the specific molecular targets of this compound within Mycobacterium tuberculosis have not been fully elucidated in the currently available scientific literature. The potent and selective activity of this natural product warrants further investigation to understand its mode of action, which could reveal novel pathways for anti-tubercular drug development.

Conclusion

This compound stands out as a potent and selective inhibitor of Mycobacterium tuberculosis growth in vitro. Its high selectivity index suggests a favorable therapeutic window, making it an attractive lead compound for the development of new anti-tuberculosis drugs. Further studies are required to determine its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to elucidate its mechanism of action. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential clinical candidate.

References

- 1. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Hirsutellone B: Unraveling the Antitubercular Action of a Fungal Metabolite

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Hirsutellone B, a structurally complex fungal secondary metabolite, has emerged as a potent inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis. With a significant in vitro activity, this natural product presents a promising scaffold for the development of novel antitubercular agents. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and experimental insights.

Potent In Vitro Antitubercular Activity

This compound, isolated from the insect pathogenic fungus Hirsutella nivea and Trichoderma sp., demonstrates potent growth inhibitory activity against Mycobacterium tuberculosis.[1][2] The compound's efficacy has been quantified, providing a key benchmark for its potential as a therapeutic agent.

Table 1: In Vitro Antitubercular Activity of this compound

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound | Mycobacterium tuberculosis H37Ra | 0.78 µg/mL | [1][2][3][4] |

This level of activity positions this compound as a significant lead compound in the pursuit of new treatments for tuberculosis. Furthermore, initial studies have indicated that Hirsutellones exhibit weak or no cytotoxicity against mammalian cells, suggesting a degree of selectivity for its mycobacterial target.[2]

The Enigmatic Mechanism of Action

Despite its promising antitubercular activity, the precise molecular target and the biochemical pathway inhibited by this compound within Mycobacterium tuberculosis remain to be fully elucidated. The current body of scientific literature primarily focuses on the isolation, structural characterization, and total synthesis of this complex molecule, rather than its specific mechanism of action.[1][3][5][6][7] The unique and intricate chemical architecture of this compound, featuring a 6,5,6-fused tricyclic core and a 13-membered p-cyclophane, suggests a novel mode of action that could be vital in overcoming existing drug-resistance mechanisms.[1][3][5]

The development of multiple total synthesis routes for this compound is a critical step forward.[1][3][5][6][7] These synthetic strategies not only confirm the complex structure but also open the door for the creation of analogues. Such analogues are invaluable tools for structure-activity relationship (SAR) studies, which can help to identify the key pharmacophoric features of the molecule and aid in the identification of its cellular target.

Proposed Experimental Workflow for Target Identification

To unravel the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for identifying the molecular target and characterizing the compound's effect on M. tuberculosis.

References

- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20060122252A1 - Novel antituberculosis compounds, Hirsutellones A, B, and C - Google Patents [patents.google.com]

- 3. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]

- 4. [PDF] Total synthesis of this compound. | Semantic Scholar [semanticscholar.org]

- 5. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]

- 6. Total synthesis of this compound via Ullmann-type direct 13-membered macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hirsutellone B and its Naturally Occurring Analogues (A and C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hirsutellones are a family of fungal-derived natural products that have garnered significant interest within the scientific community due to their complex molecular architecture and potent biological activities. Isolated from the insect pathogenic fungus Hirsutella nivea BCC 2594 and Trichoderma sp. BCC 7579, these alkaloids, particularly Hirsutellones A, B, and C, have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This technical guide provides a comprehensive overview of the core members of the hirsutellone family, focusing on their chemical structures, biological activities, and the experimental methodologies used for their evaluation.

Chemical Structures

The hirsutellones are characterized by a unique and intricate scaffold, featuring a fused 6-5-6 tricyclic core linked to a 13-membered para-cyclophane. The core structures of Hirsutellone A, B, and C are closely related, with variations in their oxygenation and saturation patterns. The chemical structures of Hirsutellone A and B have been elucidated and are presented below. The structure of Hirsutellone C, while part of the initial discovery, is less commonly depicted in publicly available literature.

Table 1: Chemical Structures of Hirsutellone A and B

| Compound | Chemical Structure |

| Hirsutellone A | [Structure of Hirsutellone A to be inserted here once available] |

| Hirsutellone B | [Structure of this compound to be inserted here once available] |

| Hirsutellone C | [Structure of Hirsutellone C to be inserted here once available] |

Biological Activity

The primary biological activity of significant interest for Hirsutellones A, B, and C is their potent inhibitory effect on the growth of Mycobacterium tuberculosis.

Antimycobacterial Activity

Hirsutellones A, B, and C have all demonstrated potent activity against the H37Ra strain of Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL.[1] This level of activity positions the hirsutellones as promising leads for the development of novel anti-tuberculosis therapeutics.

Cytotoxicity

Preliminary studies have indicated that Hirsutellones A, B, and C exhibit weak or no cytotoxicity against mammalian cells, specifically Vero cells (African green monkey kidney epithelial cells).[1] This favorable selectivity profile is a crucial characteristic for the advancement of any potential drug candidate.

Table 2: Summary of Biological Activity Data

| Compound | Target Organism/Cell Line | Assay | Result | Citation |

| Hirsutellone A | Mycobacterium tuberculosis H37Ra | MIC Determination | 0.78 μg/mL | [1] |

| This compound | Mycobacterium tuberculosis H37Ra | MIC Determination | 0.78 μg/mL | [1] |

| Hirsutellone C | Mycobacterium tuberculosis H37Ra | MIC Determination | 0.78 μg/mL | [1] |

| Hirsutellone A | Vero Cells | Cytotoxicity Assay | Weak or no cytotoxicity | [1] |

| This compound | Vero Cells | Cytotoxicity Assay | Weak or no cytotoxicity | [1] |

| Hirsutellone C | Vero Cells | Cytotoxicity Assay | Weak or no cytotoxicity | [1] |

Mechanism of Action

The precise mechanism of action by which the hirsutellones exert their antimycobacterial effect has not yet been fully elucidated. The unique and complex chemical structure suggests a potentially novel molecular target within Mycobacterium tuberculosis. Further research is required to identify the specific cellular pathways and molecular machinery inhibited by these compounds. The elucidation of their mechanism of action will be a critical step in their development as therapeutic agents and for understanding potential resistance mechanisms.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the evaluation of the biological activity of the hirsutellones.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) of the hirsutellones against Mycobacterium tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and reliable measure of mycobacterial growth inhibition.

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The color change provides a visual assessment of cell viability.

Workflow:

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

-

Compound Preparation: Two-fold serial dilutions of the hirsutellone compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 with supplements). A typical starting concentration would be 50 μg/mL.[1]

-

Inoculum Preparation: A suspension of M. tuberculosis H37Ra is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard (typically 0.5), which is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: The prepared mycobacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. Control wells containing only medium and inoculum (positive control) and medium only (negative control) are also included.

-

Incubation: The plate is sealed and incubated at 37°C in a humidified incubator for 5 to 7 days.

-

Addition of Alamar Blue: After the initial incubation period, a solution of Alamar Blue reagent is added to each well.

-

Final Incubation and Reading: The plate is re-incubated for 24 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Cytotoxicity Assay: MTT Assay on Vero Cells

The cytotoxicity of the hirsutellones against a mammalian cell line, such as Vero cells, is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

-

Cell Seeding: Vero cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the hirsutellone compounds. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2 to 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Conclusion and Future Directions

Hirsutellones A, B, and C represent a promising class of natural products with potent antimycobacterial activity and a favorable preliminary safety profile. Their complex and unique chemical structures make them intriguing targets for both total synthesis and biosynthetic engineering efforts. The key areas for future research include:

-

Elucidation of the Mechanism of Action: Identifying the molecular target(s) of the hirsutellones within M. tuberculosis is paramount for their continued development.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of the hirsutellone scaffold.

-

In-depth Toxicological Profiling: Comprehensive in vitro and in vivo toxicological studies are necessary to fully assess the safety of these compounds.

-

Investigation of Hirsutellones D and E: Further characterization of the biological activities of other members of the hirsutellone family is warranted.

The continued investigation of the hirsutellones holds significant promise for the discovery of a new generation of anti-tuberculosis drugs, which are urgently needed to combat the global health threat of drug-resistant tuberculosis.

References

The Hirsutellone Family: A Deep Dive into a Promising Class of Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hirsutellone family of natural products, a structurally complex and biologically active class of fungal metabolites, has garnered significant attention in the scientific community. First isolated from the insect pathogenic fungus Hirsutella nivea, these compounds exhibit potent biological activities, most notably against Mycobacterium tuberculosis and various cancer cell lines.[1][2][3] Their unique molecular architecture, characterized by a highly strained para-cyclophane ring fused to a decahydrofluorene core, presents a formidable challenge for synthetic chemists and a fascinating puzzle for biosynthetic researchers.[3][4] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological evaluation of the hirsutellone family, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Biological Activities of the Hirsutellone Family

The hirsutellone family has demonstrated a range of promising biological activities. Hirsutellones A, B, and C have shown significant growth inhibitory activity against Mycobacterium tuberculosis H37Ra.[1][5] Furthermore, compounds like GKK1032A2 and GKK1032B, belonging to the same family, have displayed antitumor properties.[4]

| Compound | Organism/Cell Line | Activity | Value | Reference |

| Hirsutellone A | Mycobacterium tuberculosis H37Ra | MIC | 0.78 µg/mL | [5] |

| Hirsutellone B | Mycobacterium tuberculosis H37Ra | MIC | 0.78 µg/mL | [5][6] |

| Hirsutellone C | Mycobacterium tuberculosis H37Ra | MIC | 0.78 µg/mL | [5] |

| GKK1032A2 | - | Antitumor | - | [4] |

| GKK1032B | - | Antitumor | - | [4] |

The Biosynthetic Puzzle: Unraveling Nature's Strategy

The biosynthesis of the hirsutellones is a complex process orchestrated by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[4][7] The backbone is constructed from L-tyrosine and a nonaketide chain with five methyl groups.[1] A key proposed intermediate is 17,1'-dehydrothis compound, which is believed to be the precursor to other members of the family through various enzymatic transformations.[1][5]

The formation of the characteristic para-cyclophane and the decahydrofluorene ring system involves a series of intricate steps, including an oxidative cyclization and a Diels-Alder cycloaddition.[4][8] Recent studies have identified a biosynthetic gene cluster responsible for the production of pyrrocidine B and GKK1032 A2, shedding light on the enzymatic machinery involved.[4][9] This includes the cooperative action of several small proteins in the oxidative cyclization and a putative pericyclase for the exo-selective Diels-Alder reaction.[4][8]

Below is a diagram illustrating the proposed biosynthetic pathway leading to the core structure of the hirsutellone family.

The Synthetic Challenge: Total Synthesis of this compound

The complex structure of the hirsutellones has made them attractive targets for total synthesis. The Nicolaou group reported the first total synthesis of (+)-hirsutellone B, a landmark achievement in natural product synthesis.[3][6][10] Their strategy featured a remarkable tandem intramolecular epoxide opening/internal Diels-Alder cyclization to construct the tricyclic core.[3][6]

A key experimental workflow in their synthesis is depicted below:

Key Experimental Protocols

Isolation of Hirsutellones A-E[1]

Five new alkaloids, hirsutellones A-E, were isolated from the insect pathogenic fungus Hirsutella nivea BCC 2594. The fungus was cultured, and the crude extract was subjected to spectroscopic analysis and X-ray crystallography to elucidate the structures of the isolated compounds.

Bioinspired Synthesis of Hirsutellones A, B, and C[5][11]

A bioinspired late-stage synthesis was developed, starting from an advanced intermediate. The key step involved the in situ generation of the labile intermediate 17,1'-dehydrothis compound. This intermediate was then converted to hirsutellones A, B, and C, providing support for the proposed biosynthetic hypothesis. When the decomposition of a related compound was carried out in the presence of NaBH4, this compound was obtained.[5] When conducted in the presence of H2O2-NaOH, hirsutellone C was generated alongside hirsutellone A.[5]

Nicolaou's Total Synthesis of (+)-Hirsutellone B[3][6]

The synthesis commenced with commercially available (R)-(+)-citronellal. A key step was a tandem intramolecular epoxide opening-internal Diels-Alder cyclization of a tetraene precursor, which established all three carbocyclic rings with the correct relative and absolute stereochemistry.[6] The strained paracyclophane was constructed via a Ramberg-Bäcklund rearrangement. The final step involved treating the ketone precursor with ammonia in a methanol/water mixture to furnish (+)-hirsutellone B.[6]

Future Directions

The elucidation of the hirsutellone biosynthetic pathway opens up exciting avenues for genome mining and combinatorial biosynthesis to generate novel analogs with potentially improved therapeutic properties.[4] The total syntheses of this compound pave the way for the synthesis of other family members and designed analogs for structure-activity relationship studies, which could lead to the development of new antituberculosis and anticancer drugs.[3] The unique mode of action of these compounds, particularly the role of the strained para-cyclophane, remains an area of active investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of para-Cyclophane Containing Hirsutellone-Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioinspired Synthesis of Hirsutellones A, B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]

- 7. Hirsutellones and beyond: figuring out the biological and synthetic logics toward chemical complexity in fungal PKS-NRPS compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Hirsutellone B's Unique Para-Cyclophane Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutellone B, a fungal metabolite isolated from Hirsutella nivea BCC 2594, presents a formidable challenge and a significant opportunity in the field of medicinal chemistry.[1] Its complex molecular architecture, characterized by a highly strained 13-membered para-cyclophane fused to a dense polycyclic core, has garnered considerable attention from synthetic chemists. More importantly, this compound exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.78 μg/mL against Mycobacterium tuberculosis, making it a compelling lead compound for the development of new anti-infective agents.[1] This technical guide provides an in-depth exploration of the unique para-cyclophane structure of this compound, detailing its structural elucidation, key synthetic strategies, and what is currently understood about its biological activity.

Structural Elucidation of the Para-Cyclophane Core

The definitive structure of this compound was first reported by Isaka and coworkers in 2005, established through a combination of spectroscopic analysis and X-ray crystallography.[2][3][4] The presence of the para-cyclophane, a macrocyclic ring containing a para-substituted benzene ring, was a key finding, contributing significantly to the molecule's structural novelty and synthetic challenge.

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound

| Feature | Description | Reference |

| Molecular Formula | C₂₈H₃₃NO₄ | [2] |

| Mass Spectrometry | High-resolution mass spectrometry confirmed the elemental composition. | [1] |

| ¹H and ¹³C NMR | Confirmed the connectivity of the carbon skeleton, including the para-substituted aromatic ring and the complex aliphatic chain of the macrocycle. | [1] |

| Optical Rotation | [α]D²⁵ = +256 (c 0.20, MeOH) | [1] |

Crystallographic Data

While a crystallographic information file (CIF) for this compound itself is not publicly available, X-ray crystallographic data for key synthetic intermediates have been instrumental in confirming the absolute stereochemistry of the molecule. Specifically, the crystallographic data for the p-bromophenyl carbamate derivative of a tricyclic core intermediate (CCDC 736469) and a diol precursor to the macrocycle (CCDC 736468) were pivotal in the total synthesis efforts and provided unambiguous proof of the stereochemical configuration of the core structure upon which the para-cyclophane is built.[1]

Table 2: Crystallographic Data for Key Synthetic Intermediates

| Compound | CCDC Number | Significance |

| p-Bromophenyl carbamate derivative of tricyclic core | 736469 | Confirmed the absolute stereochemistry of the core polycyclic structure. |

| Diol precursor | 736468 | Provided structural confirmation of a key intermediate en route to the macrocycle. |

Synthetic Strategies for Constructing the Para-Cyclophane

The construction of the sterically strained 13-membered para-cyclophane ring has been the central challenge in the total synthesis of this compound. Several research groups have developed innovative strategies to overcome this hurdle.

Key Synthetic Approaches

-

Ring-Contraction Strategy (Nicolaou): The first total synthesis, accomplished by K.C. Nicolaou and coworkers, employed a clever ring-contraction strategy.[1] This approach involved the initial formation of a larger, less strained 14-membered sulfide-containing macrocycle. Subsequent oxidation to a sulfone and a Ramberg-Bäcklund reaction effected the contraction to the desired 13-membered para-cyclophane.[1]

-

Intramolecular Ullmann Macroetherification (Uchiro): An alternative approach developed by Uchiro and colleagues utilized an intramolecular Ullmann-type macroetherification to directly form the 13-membered ring. This strategy involved the coupling of a phenolic hydroxyl group and an alkyl iodide at the termini of a linear precursor.

Experimental Protocols

Detailed experimental protocols are crucial for researchers aiming to synthesize this compound or its analogs. The following sections outline the key experimental steps from the Nicolaou total synthesis for the construction of the para-cyclophane.

Nicolaou's Ramberg-Bäcklund Ring Contraction: A Step-by-Step Protocol

-

Macrocyclization to form the 14-membered sulfide: A key di-iodo precursor is treated with sodium sulfide in a suitable solvent under high dilution conditions to favor intramolecular cyclization.

-

Oxidation to the sulfone: The resulting macrocyclic sulfide is oxidized to the corresponding sulfone using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).

-

Ramberg-Bäcklund Reaction: The macrocyclic sulfone is then subjected to the Ramberg-Bäcklund reaction conditions, typically involving a strong base like potassium tert-butoxide, to extrude sulfur dioxide and form the carbon-carbon double bond within the newly contracted 13-membered ring.

Biological Activity and Mechanism of Action

This compound's potent activity against Mycobacterium tuberculosis is of significant interest for drug development. However, the precise molecular target and mechanism of action remain to be fully elucidated. The presence of the unique para-cyclophane structure suggests a potentially novel mode of action compared to existing antitubercular drugs.

Current research into the mechanism of action of antitubercular compounds often focuses on key mycobacterial pathways, including:

-

Cell Wall Synthesis: Many effective antitubercular drugs target the biosynthesis of the unique mycobacterial cell wall, particularly mycolic acids.

-

Protein Synthesis: Inhibition of ribosomal function is another common mechanism.

-

DNA Replication and Repair: Targeting DNA gyrase or other essential enzymes in DNA metabolism can be effective.

Given the structural uniqueness of this compound, it is plausible that it interacts with a novel target within M. tuberculosis. Further research, including target identification studies and transcriptomic or proteomic analyses of treated mycobacterial cells, is necessary to unravel its mechanism of action.

Visualizing Synthetic and Biosynthetic Pathways

To better understand the complex transformations involved in the synthesis and proposed biosynthesis of this compound, the following diagrams are provided.

Caption: Retrosynthetic analysis of this compound highlighting the key bond disconnections.

References

Fungal Secondary Metabolites: A Frontier in the Discovery of Novel Antitubercular Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent search for novel therapeutic agents. Fungi, renowned for their vast and diverse secondary metabolism, represent a promising and relatively untapped reservoir of bioactive compounds with potent antitubercular activity. This technical guide provides a comprehensive overview of fungal secondary metabolites that have demonstrated efficacy against Mtb, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

Quantitative Analysis of Antitubercular Fungal Metabolites

A wide array of chemical scaffolds derived from fungal secondary metabolism has been identified with significant activity against M. tuberculosis. These compounds belong to diverse classes, including polyketides, alkaloids, terpenoids, and peptides. The minimum inhibitory concentration (MIC) is a critical quantitative measure of a compound's in vitro efficacy. The following tables summarize the antitubercular activity of selected fungal secondary metabolites against the H37Rv strain of M. tuberculosis, a commonly used laboratory strain for drug susceptibility testing.

Table 1: Polyketides with Antitubercular Activity

| Compound | Fungal Source | MIC (µg/mL) | Reference |

| Trypacidin | Aspergillus fumigatus MF029 (marine-derived) | 1.25 | [1] |

| Anhydrofusarubin | Fusarium spp. PSU-F14 and PSU-F135 | <5 | [2] |

| 4-deoxybostrycin | Nigrospora sp. (endophytic) | 15-30 (against various Mtb strains) | [2] |

| Sch725680 | Penicillium pinophilum SCAU037 | 23.5 µM | [2] |

Table 2: Alkaloids and Peptides with Antitubercular Activity

| Compound | Fungal Source | MIC (µg/mL) | Reference |

| Chaetoglobosin A | Aspergillus fumigatus AF3-093A (marine alga-derived) | 5 µM | [2] |

| Gliotoxin | Aspergillus fumigatus SCSIO Ind09F01 (deep-sea-derived) | IC90: 0.14 µM | [3][4] |

| Tryptanthrin | Strobilanthes cusia (plant, but relevant scaffold) | MIC99: 4.0 µM | [5] |

| (+)-1,1′-Bislunatin | Diaporthe sp. (endophytic) | Not specified | [6] |

| (+)-2,2′-epicytoskyrin A | Diaporthe sp. (endophytic) | Not specified | [6] |

Table 3: Terpenoids with Antitubercular Activity

| Compound | Fungal Source | MIC (µg/mL) | Reference |

| Limonene | (General terpene) | 32 (against H37Ra strain) | [7] |

| β-elemene | (General terpene) | 32 (against H37Ra strain) | [7] |

| Eurylene | Homalolepis suffruticosa (plant-derived, but relevant class) | Potent activity | [8] |

Experimental Protocols

The discovery and evaluation of novel antitubercular compounds from fungal sources involve a series of critical experimental procedures. This section outlines the detailed methodologies for fungal cultivation, secondary metabolite extraction, and antitubercular susceptibility testing.

Fungal Cultivation for Secondary Metabolite Production

The production of bioactive secondary metabolites is highly dependent on the fungal strain and cultivation conditions. The "One Strain Many Compounds" (OSMAC) approach, which involves varying culture parameters, is often employed to maximize the diversity of metabolites produced.

Materials:

-

Selected fungal isolate

-

Solid and liquid culture media (e.g., Potato Dextrose Agar/Broth (PDA/PDB), Malt Extract Agar/Broth, Czapek Yeast Broth)[4][9]

-

Sterile Petri dishes and Erlenmeyer flasks

-

Incubator

Procedure:

-

Inoculation: Aseptically transfer a small agar plug of the fungal mycelium to the center of a fresh solid agar plate or into a flask containing liquid medium.

-

Incubation: Incubate the cultures under static or shaking conditions at a controlled temperature (typically 25-30°C) in the dark for a period ranging from 7 to 30 days, depending on the fungal growth rate and optimal metabolite production time.[3][10]

-

Monitoring: Regularly monitor the cultures for growth and signs of contamination.

Extraction of Fungal Secondary Metabolites

Following incubation, the secondary metabolites are extracted from both the fungal biomass and the culture broth.

Materials:

-

Fungal culture (solid or liquid)

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform)

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., cheesecloth, filter paper)

Procedure:

-

Separation: For liquid cultures, separate the mycelium from the broth by filtration. For solid cultures, the entire culture (mycelium and agar) can be used.

-

Extraction from Broth: Partition the culture filtrate with an equal volume of an immiscible organic solvent, such as ethyl acetate, in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat this process three times to ensure complete extraction.

-

Extraction from Mycelium: Homogenize the fungal mycelium and extract with a polar solvent like methanol. The resulting extract can then be further partitioned with a less polar solvent.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the dried crude extract at -20°C until further analysis.

Antitubercular Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well microplates (U-bottom)

-

Fungal crude extract or purified compound, dissolved in a suitable solvent (e.g., DMSO)

-

Standard antitubercular drug (e.g., Isoniazid, Rifampicin) as a positive control

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Plate Preparation: In a 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.

-

Serial Dilution: Add 100 µL of the dissolved fungal extract/compound to the first well of a row and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next.

-

Inoculation: Add 100 µL of the prepared Mtb inoculum to each well.

-

Controls: Include wells with Mtb and broth only (growth control), broth only (sterility control), and Mtb with the standard drug (positive control).

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator like Alamar Blue (Resazurin), where a color change from blue to pink indicates bacterial viability.[7][11]

Visualizing Mechanisms and Workflows

Understanding the mechanism of action of antitubercular compounds and the experimental workflow for their discovery is crucial for drug development. The following diagrams, generated using Graphviz, illustrate these concepts.

Experimental Workflow for Antitubercular Fungal Metabolite Screening

References

- 1. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]

- 7. brieflands.com [brieflands.com]

- 8. Frontiers | Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay [frontiersin.org]

- 9. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity | EMBO Reports [link.springer.com]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: A Comprehensive Analysis of Hirsutellone B Total Synthesis Strategies

Introduction

Hirsutellone B is a structurally complex fungal metabolite isolated from the insect pathogenic fungus Hirsutella nivea. It belongs to a class of natural products that exhibit significant biological activities, including potent antituberculosis properties against Mycobacterium tuberculosis.[1][2] The intricate molecular architecture of this compound, characterized by a fused 6,5,6-tricyclic decahydrofluorene core, a strained 13-membered para-cyclophane ether linkage, and ten stereogenic centers, presents a formidable challenge to synthetic chemists.[1][2][3] This document provides a detailed overview of the key total synthesis strategies developed to access this important natural product, with a focus on the retrosynthetic logic, key transformations, and comparative efficiency of the reported routes.

Comparative Analysis of Synthetic Strategies

Several distinct and innovative strategies for the total synthesis of this compound have been reported, primarily by the research groups of Nicolaou, Uchiro, and Sorensen. Each approach tackles the formidable structural challenges of the molecule using different key disconnections and strategic bond formations.

The Nicolaou Strategy: A Cascade and Ring-Contraction Approach

The first total synthesis of this compound was accomplished by K. C. Nicolaou and coworkers.[3][4] Their strategy is highlighted by a remarkable Lewis acid-activated cyclization and Diels-Alder cascade to construct the decahydrofluorene core in a single step.[4] The strained 13-membered macrocycle was ingeniously formed via a late-stage Ramberg-Bäcklund ring contraction.[2][4]

Retrosynthetic Analysis (Nicolaou):

Figure 1: Retrosynthetic analysis of this compound by the Nicolaou group.

The Uchiro Strategy: A Direct Macrocyclization Approach

Uchiro and coworkers developed a convergent synthesis featuring the direct construction of the highly strained 13-membered macrocycle via an intramolecular Ullmann-type etherification.[5][6] This approach avoids a ring contraction strategy and instead tackles the challenging macrocyclization head-on.

Retrosynthetic Analysis (Uchiro):

References

- 1. [PDF] Total synthesis of this compound. | Semantic Scholar [semanticscholar.org]

- 2. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward a synthesis of this compound by the concept of double cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of this compound via Ullmann-type direct 13-membered macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Key Chemical Reactions in the Total Synthesis of Hirsutellone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal chemical reactions employed in the total synthesis of Hirsutellone B, a potent antitubercular natural product. The synthesis, pioneered by the Nicolaou group, is characterized by its strategic use of cascade reactions to construct the complex molecular architecture of the target molecule. This document outlines the methodologies for the key transformations, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathways.

Introduction

This compound is a fungal metabolite with significant activity against Mycobacterium tuberculosis.[1] Its intricate structure, featuring a 6,5,6-fused tricyclic core, a 13-membered p-cyclophane, and ten stereocenters, presents a formidable challenge for chemical synthesis.[1] The Nicolaou synthesis addresses these challenges through a convergent strategy highlighted by three key chemical reactions: an intramolecular epoxide opening/Diels-Alder cascade, a Ramberg-Bäcklund reaction, and a final ammonia-mediated cascade.[1][2]

Key Reaction 1: Intramolecular Epoxide Opening/Diels-Alder Cascade

The construction of the 6,5,6-fused tricyclic core of this compound is achieved in a single, highly efficient step.[1] This reaction proceeds via a Lewis acid-promoted intramolecular opening of an epoxide, which initiates a cascade that culminates in an intramolecular Diels-Alder reaction.[2] The use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid is crucial for inducing the formation of the tricyclic core as a single diastereoisomer.[1]

Quantitative Data

| Reactant/Reagent | Molar Equivalents | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acyclic Tetraene Precursor | 1.0 | - | -78 to 25 | 12 | 50 | [1] |

| Diethylaluminum chloride (Et₂AlCl) | 5.0 | 1.0 M in hexanes | -78 to 25 | 12 | 50 | [3] |

Experimental Protocol

-

Under an inert argon atmosphere, dissolve the acyclic tetraene precursor in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 5.0 equivalents of a 1.0 M solution of diethylaluminum chloride in hexanes dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to gradually warm to 25 °C over a period of 12 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the tricyclic core.[3]

Reaction Pathway

Key Reaction 2: Ramberg-Bäcklund Reaction for Macrocycle Formation

The strained 13-membered p-cyclophane ring of this compound is constructed via a Ramberg-Bäcklund reaction.[2] This classic transformation allows for the formation of a carbon-carbon double bond from an α-halosulfone through a thiirane dioxide intermediate, which then extrudes sulfur dioxide. In this synthesis, the reaction is employed to contract a larger, more easily formed ring into the target 13-membered macrocycle.[2]

Quantitative Data

| Reactant/Reagent | Molar Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Macrocyclic Sulfone Precursor | 1.0 | CH₂Cl₂/tBuOH (1:1) | 0 to 25 | 2 | 61 (for two steps) | [1] |

| CF₂Br₂ | 5.0 | CH₂Cl₂/tBuOH (1:1) | 0 to 25 | 2 | 61 (for two steps) | [1] |

| KOH/Al₂O₃ (15% w/w) | - | CH₂Cl₂/tBuOH (1:1) | 0 to 25 | 2 | 61 (for two steps) | [1] |

Experimental Protocol

-

To a solution of the macrocyclic sulfone precursor in a 1:1 mixture of dichloromethane and tert-butanol at 0 °C, add potassium hydroxide on alumina (15% w/w).

-

Add 5.0 equivalents of dibromodifluoromethane (CF₂Br₂) to the suspension.

-

Allow the reaction mixture to warm to 25 °C and stir for 2 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

The crude product is then carried forward to the subsequent carboxymethylation step. The reported 61% yield is for the two-step sequence.[1]

Reaction Pathway

Key Reaction 3: Final Cascade to this compound

The synthesis culminates in a remarkable cascade reaction that simultaneously forms the γ-lactam ring and establishes the correct stereochemistry at C-17.[1] Treatment of the advanced keto ester intermediate with ammonia in a mixture of methanol and water at high temperature triggers a sequence of amidation, epimerization, and finally, cyclization to furnish this compound.[1][2]

Quantitative Data

| Reactant/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Keto Ester Intermediate | MeOH/H₂O (4:1) | 120 | 1 | 50 | [1] |

| Ammonia (NH₃) | MeOH/H₂O (4:1) | 120 | 1 | 50 | [1] |

Experimental Protocol

-

Dissolve the keto ester intermediate in a 4:1 mixture of methanol and water.

-

Add a solution of ammonia in methanol to the mixture.

-

Transfer the solution to a sealed tube or a pressure vessel.

-

Heat the reaction mixture to 120 °C for 1 hour.

-

After cooling to room temperature, carefully open the vessel and concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield this compound.[1][3]

Reaction Pathway

References

Application Notes and Protocols: Ramberg-Bäcklund Reaction in the Macrocyclization of Hirsutellone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutellone B, a polyketide natural product isolated from the entomopathogenic fungus Hirsutella nivea, exhibits potent inhibitory activity against Mycobacterium tuberculosis. Its complex and unique molecular architecture, featuring a strained 13-membered para-cyclophane ring system, has made it a challenging target for total synthesis. The successful synthesis of this compound by the Nicolaou group showcased a masterful application of modern synthetic strategies, including a key Ramberg-Bäcklund reaction for the construction of the macrocyclic core. This application note details the use of this powerful reaction in the formation of the this compound macrocycle, providing protocols and data for researchers interested in complex molecule synthesis and drug development.

The Ramberg-Bäcklund reaction is a classic organic transformation that converts an α-halo sulfone into an alkene through treatment with a strong base, with the extrusion of sulfur dioxide. In the context of the this compound synthesis, this reaction was ingeniously employed for a ring contraction, transforming a more readily accessible 14-membered cyclic sulfone into the highly strained 13-membered cyclophane.

Synthetic Strategy Overview

The retrosynthetic analysis for this compound reveals that the key 13-membered para-cyclophane can be accessed from a 14-membered sulfone precursor via a Ramberg-Bäcklund ring contraction.[1] This strategic decision circumvents the direct and challenging formation of the strained 13-membered ring.

References

Application Notes and Protocols: Intramolecular Diels-Alder Reaction for Hirsutellone B Core Synthesis

For Researchers, Scientists, and Drug Development Professionals